Ulongamide A

Malaria Natural Products Marine Cyanobacteria

Sourcing stereochemically verified ulongamide A for antimalarial screening is challenging due to subtle configurational variations among the ulongamide family that drastically alter bioactivity. Ulongamide A (CAS 452897-96-0) resolves this with rigorously established 2R,3R β-amino acid configuration via advanced Marfey analysis and chiral HPLC. - Defined antimalarial benchmark: EC50 = 0.99 μM against P. falciparum blood-stages, enabling reproducible assay window calibration distinct from lyngbyabellin A (EC50 = 0.15 nM). - Total synthesis-enabled supply: convergent fragment-coupling route ensures multi-milligram access independent of natural source variability. - Documented MS/MS and NMR data support immediate use as a dereplication reference standard in LC-MS workflows.

Molecular Formula C32H45N5O6S
Molecular Weight 627.8 g/mol
CAS No. 452897-96-0
Cat. No. B15279102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUlongamide A
CAS452897-96-0
Molecular FormulaC32H45N5O6S
Molecular Weight627.8 g/mol
Structural Identifiers
SMILESCCCC1C(C(=O)OC(C(=O)N(C(C(=O)N(C(C(=O)NC(C2=NC(=CS2)C(=O)N1)C)C(C)C)C)CC3=CC=CC=C3)C)C)C
InChIInChI=1S/C32H45N5O6S/c1-9-13-23-19(4)32(42)43-21(6)30(40)36(7)25(16-22-14-11-10-12-15-22)31(41)37(8)26(18(2)3)28(39)33-20(5)29-35-24(17-44-29)27(38)34-23/h10-12,14-15,17-21,23,25-26H,9,13,16H2,1-8H3,(H,33,39)(H,34,38)/t19-,20+,21+,23-,25+,26+/m1/s1
InChIKeyLKFYCKOJWDHZOF-XJRDRPONSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ulongamide A: Overview and Discovery


Ulongamide A (CAS 452897-96-0) is a cyclic depsipeptide natural product first isolated in 2002 from the marine cyanobacterium Lyngbya sp. (now reclassified as Moorea producens) collected in Palau [1]. It belongs to the ulongamide family (ulongamides A–F), characterized by a 3-amino-2-methylhexanoic acid (β-amino acid) moiety, a thiazole ring, and a macrocyclic structure (C32H45N5O6S) [2]. The compound exhibits moderate antimalarial activity against Plasmodium falciparum blood-stages (EC50 = 0.99 μM) and weak cytotoxicity against KB cells [3][4]. A total synthesis via a convergent fragment-coupling strategy has been reported, enabling reliable laboratory-scale production [5].

Ulongamide A Procurement Risks and Analog Specificity


Ulongamide A is one of six structurally related ulongamides (A–F) that differ subtly in stereochemistry and functional groups, yet these minor variations produce marked differences in biological activity [1]. For example, ulongamide A possesses a 2R,3R β-amino acid configuration and a phenylalanine-derived aromatic moiety, whereas ulongamide F (6) lacks this aromatic group and is inactive against KB cells [2]. Within the broader class of cyanobacterial depsipeptides, lyngbyabellin A displays >6000-fold higher antimalarial potency (EC50 = 0.15 nM vs 0.99 μM for ulongamide A) [3]. Generic substitution without stereochemical or compositional verification would yield unpredictable and likely non-equivalent experimental outcomes.

Ulongamide A: Evidence-Based Differentiation from Analogs


Antimalarial Potency vs. Lyngbyabellin A

Ulongamide A exhibits moderate antimalarial activity against Plasmodium falciparum blood-stages with an EC50 of 0.99 μM, while the co-isolated analog lyngbyabellin A is approximately 6,600-fold more potent with an EC50 of 0.15 nM [1]. This direct head-to-head comparison from the same study establishes ulongamide A as a distinct scaffold with a potency profile suitable for analog development and structure-activity relationship (SAR) investigations rather than as a lead candidate.

Malaria Natural Products Marine Cyanobacteria

Cytotoxicity Profile vs. Ulongamide F

In the original isolation study, ulongamide A was weakly cytotoxic against KB cells, while ulongamide F (compound 6), which lacks an aromatic amino acid moiety, was inactive [1]. This intra-family comparison demonstrates that the aromatic phenylalanine-derived unit is essential for cytotoxic activity.

Cytotoxicity Cancer Structure-Activity Relationship

Stereochemical Configuration vs. Ulongamide D

Ulongamide A possesses a 2R,3R configuration at the β-amino acid moiety (3-amino-2-methylhexanoic acid), whereas ulongamide D (compound 4) has a 2S,3R configuration [1]. These stereoisomers are chemically distinct and cannot be used interchangeably without verification of biological equivalence.

Stereochemistry Analytical Chemistry Quality Control

Synthetic Route Availability vs. Other Ulongamides

A total synthesis of ulongamide A has been reported via a convergent fragment-coupling strategy, enabling reliable access to the compound for research purposes [1]. In contrast, no total syntheses have been published for ulongamides B–F, making ulongamide A the only member of the series with a validated synthetic route.

Total Synthesis Medicinal Chemistry Process Chemistry

Antimalarial Activity vs. Kakeromamide B

In the same antimalarial extract, ulongamide A (EC50 = 0.99 μM) was approximately 10-fold less potent than the newly discovered cyclic peptide kakeromamide B (EC50 = 0.89 μM) against P. falciparum blood-stages [1]. This head-to-head comparison positions ulongamide A as a moderately active benchmark compound for screening campaigns.

Malaria Natural Products Drug Discovery

Ulongamide A: Research and Industrial Applications


Antimalarial Screening Benchmark and SAR Probe

Ulongamide A, with a well-defined EC50 of 0.99 μM against P. falciparum blood-stages, serves as a moderate-activity benchmark for screening novel marine cyanobacterial extracts [1]. Its activity is distinct from the highly potent lyngbyabellin A (EC50 = 0.15 nM), making it useful for establishing assay windows and validating screening protocols. Its structural features—including the β-amino acid moiety and thiazole ring—provide a scaffold for SAR studies aimed at improving antimalarial potency.

Stereochemical Reference Standard for Chiral Analysis

Ulongamide A is the prototypical 2R,3R stereoisomer within the ulongamide family, as rigorously established by advanced Marfey analysis and chiral HPLC [2]. This unambiguous stereochemical assignment makes it an essential reference standard for chiral chromatography method development and for verifying the stereochemical integrity of synthetic or isolated β-amino acid-containing depsipeptides.

Synthetic Starting Material for Analog Development

The published total synthesis of ulongamide A [3] provides a validated route for accessing the compound in multi-milligram quantities. This synthetic accessibility supports medicinal chemistry efforts to generate ulongamide A analogs through fragment modification or diversification, circumventing the limitations of natural source material availability.

Dereplication Standard in Metabolomics Workflows

Ulongamide A is a known cytotoxic and antimalarial metabolite from Lyngbya/Moorea cyanobacteria [1][2]. Its MS/MS fragmentation pattern and NMR spectroscopic data are documented, enabling its use as a reference standard in LC-MS-based dereplication workflows for identifying known compounds in new cyanobacterial collections.

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